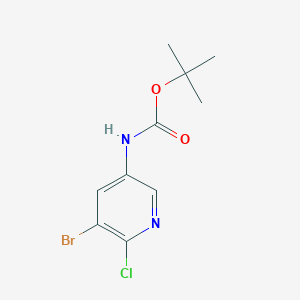

tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate

Description

BenchChem offers high-quality tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(5-bromo-6-chloropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-6-4-7(11)8(12)13-5-6/h4-5H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNAOYQNEWLLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(N=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464178 | |

| Record name | tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405939-59-5 | |

| Record name | tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-tert-Butyl-(5-bromo-6-chloropyridin-3-yl)carbamate

Abstract

This document provides a comprehensive technical overview of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The guide details the compound's chemical identity, including its definitive CAS Number, synthesis protocols, purification strategies, and analytical characterization. Furthermore, it explores the rationale behind its molecular design, its applications as a strategic intermediate, and critical safety and handling protocols. This paper is intended for researchers, chemists, and drug development professionals who utilize complex heterocyclic intermediates in the synthesis of novel therapeutic agents.

Compound Identification and Core Properties

tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate is a strategically functionalized pyridine derivative. The presence of orthogonal halogen atoms (bromine and chlorine) at positions C5 and C6, respectively, combined with a Boc-protected amine at C3, makes it a highly versatile intermediate for sequential, site-selective cross-coupling reactions.

The tert-butyloxycarbonyl (Boc) protecting group is critical to the compound's utility. It deactivates the amine towards many reaction conditions, preventing unwanted side reactions, and can be removed under specific acidic conditions that typically do not affect other parts of the molecule.[1] This stability towards most nucleophiles and bases allows for a broad range of subsequent chemical transformations.[1]

Table 1: Chemical and Physical Properties

| Identifier | Value | Source(s) |

| CAS Number | 405939-59-5 | [2][3] |

| Molecular Formula | C₁₀H₁₂BrClN₂O₂ | [2] |

| Molecular Weight | 307.57 g/mol | [2] |

| Appearance | Off-white to white solid | [4] |

| Melting Point | 105 - 109 °C | [4] |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment |

Synthesis and Purification

The synthesis of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate is a cornerstone process for accessing this intermediate. The primary route involves the N-protection of the corresponding amine precursor.

Synthesis Pathway: N-Boc Protection

The most common and efficient method for synthesizing the title compound is the reaction of 5-bromo-6-chloropyridin-3-amine with di-tert-butyl dicarbonate (Boc₂O). This is a standard and widely adopted transformation in medicinal chemistry.[5]

The reaction mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. A base is typically employed to neutralize the acid generated during the reaction and to enhance the nucleophilicity of the amine.

Figure 1: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Objective: To synthesize tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate with high yield and purity.

Materials:

-

5-bromo-6-chloropyridin-3-amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 5-bromo-6-chloropyridin-3-amine (1.0 eq) in anhydrous DCM.

-

Addition of Reagents: Add a suitable base such as triethylamine (1.5 eq). To this stirring solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature. Some protocols may benefit from catalytic amounts of DMAP.[6]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours.[6] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate as a solid.

Rationale: The choice of an anhydrous solvent is critical to prevent the hydrolysis of Boc anhydride. The basic conditions facilitate the deprotonation of the amine, increasing its nucleophilicity, and neutralize the acidic byproducts.[6] The aqueous workup removes water-soluble byproducts and unreacted reagents.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Commercial suppliers often provide access to NMR, HPLC, and mass spectrometry data for their products.[2]

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the structure by showing characteristic peaks for the protons on the pyridine ring and the tert-butyl group. The nine protons of the tert-butyl group will appear as a singlet, typically around 1.5 ppm.[7] The aromatic protons on the pyridine ring will appear as distinct signals further downfield.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): This provides information on the carbon skeleton of the molecule, confirming the presence of the pyridine ring carbons, the carbonyl carbon of the carbamate, and the carbons of the tert-butyl group.[7]

-

Mass Spectrometry (MS): ESI-MS will show the molecular ion peak [M+H]⁺, confirming the molecular weight of the compound. The isotopic pattern will also be characteristic due to the presence of both bromine and chlorine atoms.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, ideally showing a single major peak.

Reactivity and Applications in Drug Discovery

The strategic placement of the functional groups is the source of this compound's value in synthetic chemistry. The bromine at C5 and chlorine at C6 have differential reactivity in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for sequential and selective introduction of different substituents.

The carbamate functionality is a key structural element in many approved therapeutic agents.[8] It acts as a stable amide-ester hybrid that can participate in hydrogen bonding, modulate molecular conformation, and improve pharmacokinetic properties.[8] Carbamates are also frequently used in prodrug design to enhance stability and bioavailability.[9]

Figure 2: Role as a versatile intermediate in drug discovery pathways.

This building block serves as a key starting material in the synthesis of complex molecules targeting a range of diseases.[10] For instance, substituted pyridines are common scaffolds in kinase inhibitors, GPCR ligands, and other biologically active compounds.[10][11]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed when handling tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate.

5.1. Hazard Identification

-

While specific toxicology data for this exact compound is limited, related carbamates and halogenated pyridines warrant caution.

-

May be harmful if swallowed, inhaled, or in contact with skin.[4]

-

May cause irritation to the skin, eyes, and respiratory tract.[4][12]

5.2. Handling and Personal Protective Equipment (PPE)

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[13]

-

Avoid dust formation.[14]

-

Wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[13]

-

Wash hands thoroughly after handling.[13]

5.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

-

Recommended storage temperature is between 2-8°C.

-

Keep away from incompatible materials such as strong oxidizing agents.[4]

5.4. Spills and Disposal

-

In case of a spill, avoid breathing dust.[12] Sweep up the solid material and place it in a suitable, closed container for disposal.[4]

-

Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate, identified by CAS Number 405939-59-5 , is a high-value synthetic intermediate whose molecular architecture is deliberately designed for versatility in medicinal chemistry. The combination of a stable Boc-protected amine and two differentially reactive halogen atoms provides a robust platform for the construction of complex, poly-functionalized pyridine-based drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for any research program leveraging this powerful building block.

References

-

Ghosh, A. K., et al. (2016). The N-Boc Protecting Group: An Underrated Feature. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Feroci, M., et al. (2017). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 22(11), 1893. Retrieved from [Link]

-

Alfa Aesar. (2010). Safety Data Sheet: tert-Butyl carbamate. Retrieved from [Link]

-

Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8744. Retrieved from [Link]

- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

Bojić, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 71(2), 101-124. Retrieved from [Link]

-

Musilek, K., et al. (2019). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules, 24(18), 3296. Retrieved from [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Bentham Science. (n.d.). Current Developments of Coumarin Compounds in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. aceschem.com [aceschem.com]

- 3. tert-butyl N-(5-bromo-6-chloropyridin-3-yl)carbamate | CAS:405939-59-5 | Atomaxchem [en.atomaxchem.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamscience.com [benthamscience.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. tcichemicals.com [tcichemicals.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Synthesis of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate

Introduction

tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic scaffolds for drug discovery programs. Its strategic substitution pattern, featuring bromo, chloro, and a protected amine functionality on a pyridine core, renders it a versatile synthon for introducing this motif into larger molecules, often through cross-coupling reactions. This guide provides a comprehensive overview of the robust and scalable synthesis of this intermediate, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the synthetic pathway, provide detailed, field-proven experimental protocols, and offer insights into the critical parameters that ensure high yield and purity.

Strategic Overview of the Synthetic Pathway

The synthesis of tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate is efficiently achieved in a two-step sequence starting from readily available 3-aminopyridine. The carefully orchestrated pathway involves:

-

Regioselective Halogenation: The initial step focuses on the controlled bromination and chlorination of the 3-aminopyridine ring to furnish the key intermediate, 5-amino-3-bromo-2-chloropyridine. This transformation requires careful selection of halogenating agents and reaction conditions to achieve the desired regioselectivity.

-

N-Boc Protection: The subsequent step involves the protection of the exocyclic amino group of 5-amino-3-bromo-2-chloropyridine as its tert-butoxycarbonyl (Boc) carbamate. This is a standard protecting group strategy that enhances the stability of the amine and allows for selective downstream functionalization at other positions of the pyridine ring.[1]

This synthetic approach is logical and efficient, leveraging well-established and scalable reaction classes to construct the target molecule.

Visualizing the Synthetic Transformation

The overall synthetic pathway is depicted in the following diagram:

Caption: Overall synthetic route to tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate.

Part 1: Synthesis of 5-Amino-3-bromo-2-chloropyridine

The synthesis of the key intermediate, 5-amino-3-bromo-2-chloropyridine, is a critical first step that establishes the core halogenation pattern. While several methods exist for the halogenation of aminopyridines, a reliable approach involves a sequential halogenation strategy.

Causality Behind Experimental Choices

The amino group in 3-aminopyridine is an activating, ortho-, para-director. This inherent electronic property guides the incoming electrophilic halogenating agents. However, achieving the desired 3-bromo-5-amino-6-chloro substitution pattern requires careful control of the reaction conditions to manage the regioselectivity of both bromination and chlorination. The choice of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) as halogenating agents offers a milder and more selective alternative to diatomic halogens, minimizing over-halogenation and side product formation. The reaction solvent and temperature are also critical parameters to control the reaction rate and selectivity.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 3-Aminopyridine | C₅H₆N₂ | 94.12 | ≥99% | Commercial Source |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | ≥98% | Commercial Source |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | ≥98% | Commercial Source |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | ≥99.8% | Commercial Source |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ≥99.8% | Commercial Source |

| Saturated aq. NaHCO₃ | - | - | - | Lab Prepared |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | Commercial Source |

Procedure:

-

Dissolution: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-aminopyridine (9.41 g, 100 mmol) and anhydrous acetonitrile (200 mL). Stir the mixture at room temperature until all the solid has dissolved.

-

Bromination: Cool the solution to 0 °C using an ice-water bath. Add N-bromosuccinimide (17.8 g, 100 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Chlorination: Re-cool the reaction mixture to 0 °C. Add N-chlorosuccinimide (13.35 g, 100 mmol) portion-wise over 30 minutes, maintaining the internal temperature below 5 °C. Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (approximately 16 hours).

-

Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Extraction: Dissolve the residue in dichloromethane (200 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) to neutralize any acidic byproducts. Wash the organic layer with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate). Combine the fractions containing the desired product and concentrate under reduced pressure to afford 5-amino-3-bromo-2-chloropyridine as a solid.

Part 2: Synthesis of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate

The final step in the synthesis is the protection of the amino group of 5-amino-3-bromo-2-chloropyridine with a tert-butoxycarbonyl (Boc) group. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride).

Mechanism of Boc Protection

The mechanism of the Boc protection of an amine is a well-established process. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxycarbonate anion, which subsequently decomposes to carbon dioxide and a tert-butoxide anion. The tert-butoxide anion then deprotonates the newly formed carbamate to yield the final product and tert-butanol. The use of a base facilitates the deprotonation of the amine, increasing its nucleophilicity and driving the reaction to completion.

Visualizing the Boc Protection Mechanism

Sources

The Synthetic Chemist's Guide to tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate: A Profile of a Versatile Pharmaceutical Building Block

Introduction: Unveiling a Key Heterocyclic Intermediate

In the landscape of modern drug discovery and development, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, substituted pyridines are of paramount importance due to their ability to engage in specific, high-affinity interactions with biological targets. tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate, a dihalogenated and Boc-protected aminopyridine, has emerged as a crucial building block for the synthesis of complex, biologically active molecules. Its strategic placement of reactive handles—a bromine atom, a chlorine atom, and a protected amine—offers a versatile platform for sequential and site-selective functionalization, enabling the rapid exploration of chemical space in the pursuit of novel drug candidates.

This in-depth technical guide provides a comprehensive overview of the reactivity profile of tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate. We will delve into the core principles governing its behavior in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and deprotection strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Molecular Structure and Physicochemical Properties

The reactivity of tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate is intrinsically linked to its molecular architecture. The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of its substituents. The presence of two different halogen atoms at positions 5 and 6, coupled with a Boc-protected amine at position 3, sets the stage for a rich and varied chemical behavior.

| Property | Value | Source |

| CAS Number | 405939-59-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₂BrClN₂O₂ | [1][3][4][5][6] |

| Molecular Weight | 307.57 g/mol | [3][4][5][6] |

| Appearance | White to off-white solid | Supplier Data |

| Solubility | Soluble in common organic solvents such as THF, dioxane, DMF, and chlorinated solvents. | General Chemical Knowledge |

Part 1: The Realm of Cross-Coupling Reactions: A Playground for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the elaboration of aryl halides. For tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate, these reactions offer a predictable and efficient means to introduce carbon and nitrogen-based substituents.

Regioselectivity: The Guiding Principles

The presence of two different halogens on the pyridine ring necessitates a discussion on regioselectivity. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. The reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl. This is a direct consequence of the decreasing bond dissociation energies.

Furthermore, the electronic nature of the pyridine ring plays a crucial role. The positions ortho (C2 and C6) and para (C4) to the ring nitrogen are electronically activated towards nucleophilic attack and oxidative addition due to the electron-withdrawing nature of the nitrogen atom.

For tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate, we have a C-Br bond at the C5 position and a C-Cl bond at the C6 (ortho) position. The general order of reactivity (C-Br > C-Cl) suggests that cross-coupling reactions will preferentially occur at the C5-Br bond. However, the activation of the C6 position by the adjacent nitrogen atom can also influence the outcome. In most standard cross-coupling conditions, the difference in reactivity between bromine and chlorine is significant enough to ensure selective reaction at the C-Br bond.

Caption: General regioselectivity in cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the C5 position.

Causality Behind Experimental Choices:

-

Catalyst: Palladium complexes are the catalysts of choice. Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used and are effective for a broad range of substrates. The choice of ligand is crucial; bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, especially for less reactive chlorides, but for the more reactive bromide, standard phosphine ligands are often sufficient.

-

Base: A base is required to activate the organoboron species. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can influence the reaction rate and yield, and often needs to be optimized for a specific substrate combination.

-

Solvent: A mixture of an organic solvent and water is typically used. Dioxane/water or toluene/ethanol/water are common solvent systems that facilitate the dissolution of both the organic and inorganic reagents.

Self-Validating Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is the standard catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. The base serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent.

-

Solvent: The reaction is often carried out in a polar aprotic solvent like DMF or in the amine base itself.

Self-Validating Protocol: Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and the copper(I) iodide (0.04-0.10 equiv).

-

Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv).

-

Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) dropwise to the reaction mixture.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is highly valuable for the synthesis of anilines and their derivatives.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XPhos, SPhos, or BINAP are commonly used in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. These ligands facilitate the reductive elimination step, which is often challenging in C-N bond formation.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed.

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.

Self-Validating Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), the phosphine ligand (0.02-0.10 equiv), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv) to a dry reaction vessel.

-

Reagent Addition: Add a solution of tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate (1.0 equiv) and the amine (1.1-1.3 equiv) in an anhydrous solvent (e.g., toluene).

-

Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor its progress.

-

Work-up and Purification: After completion, cool the reaction, quench with water, and perform an extractive work-up. Purify the product by column chromatography.

Part 2: Nucleophilic Aromatic Substitution (SNAr): Reactivity at the C6 Position

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. In tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate, the chlorine atom at the C6 position is activated towards nucleophilic aromatic substitution (SNAr). This provides a complementary strategy to cross-coupling for the functionalization of this scaffold.

Mechanistic Rationale:

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the leaving group (in this case, chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing pyridine nitrogen, which stabilizes the intermediate and facilitates the reaction. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Caption: Simplified mechanism of SNAr reaction.

Experimental Considerations:

-

Nucleophiles: A variety of nucleophiles can be employed, including alkoxides, thiolates, and amines.

-

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as DMF or DMSO, which can stabilize the charged intermediate. Heating is often required to drive the reaction to completion. For amine nucleophiles, a base may be added to deprotonate the amine or to scavenge the HCl generated.

Self-Validating Protocol: SNAr with an Amine

-

Reaction Setup: In a sealed tube, combine tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate (1.0 equiv), the desired amine (1.5-2.0 equiv), and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 equiv) in a polar aprotic solvent (e.g., DMF or NMP).

-

Reaction Execution: Seal the tube and heat the reaction mixture to 100-150 °C for several hours to overnight.

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the product by column chromatography.

Part 3: The Gateway to the Free Amine: Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile cleavage under acidic conditions. Removal of the Boc group from tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate or its derivatives is a crucial step to unveil the free 3-amino group, which can then be further functionalized.

Mechanism of Acid-Catalyzed Deprotection:

The deprotection is typically initiated by protonation of the carbonyl oxygen of the carbamate. This is followed by the loss of the stable tert-butyl cation, which can be trapped by a nucleophile or eliminate to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine.

Caption: Acid-catalyzed Boc deprotection pathway.

Self-Validating Protocol: Boc Deprotection

-

Reaction Setup: Dissolve the Boc-protected pyridine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM), ethyl acetate, or 1,4-dioxane.

-

Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 equiv) or a solution of HCl in dioxane (e.g., 4 M, 5-10 equiv).

-

Reaction Execution: Stir the reaction at room temperature for 1-4 hours, or until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure. If a salt of the amine is formed, it can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent. If the free amine is desired, the excess acid can be removed by co-evaporation with a suitable solvent.

Conclusion: A Versatile Scaffold for Drug Discovery

tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate stands as a testament to the power of strategic molecular design in modern organic synthesis. Its differentiated halogen atoms and a protected amine provide a predictable and versatile platform for the construction of highly functionalized pyridine derivatives. By understanding the fundamental principles of its reactivity in cross-coupling, nucleophilic aromatic substitution, and deprotection reactions, researchers can effectively harness its potential to accelerate the discovery and development of novel therapeutic agents. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design of synthetic routes and the efficient synthesis of a diverse range of complex molecules.

References

-

Joubert, N., Pohl, R., Klepetářová, B., & Hocek, M. (2007). Modular and practical synthesis of 6-substituted pyridin-3-yl C-nucleosides. The Journal of organic chemistry, 72(18), 6797–6805. [Link]

-

PubChem. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. [Link]

-

Movassaghi, M., & Hill, M. D. (2006). Synthesis of substituted pyridine derivatives via the ruthenium-catalyzed cycloisomerization of 3-azadienynes. Journal of the American Chemical Society, 128(14), 4592–4593. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874–922. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

- U.S. Patent No. US20060116519A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- European Patent No. EP1368287B1. (2003).

-

Ikram, M., Rehman, A. U., Rauf, A., & Raza, M. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules (Basel, Switzerland), 22(2), 199. [Link]

-

PubChem. tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. [Link]

-

Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

Wube, A. A., & Wätjen, W. (2015). A simple, modular synthesis of substituted pyridines. Beilstein journal of organic chemistry, 11, 1346–1353. [Link]

-

MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]

-

Wipf, P., & Maciejewski, J. P. (2006). Three-component coupling sequence for the regiospecific synthesis of substituted pyridines. Organic letters, 8(23), 5267–5270. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ResearchGate. Tetrabutylammonium Bromide (TBAB)-Promoted, Pd/Cu-Catalyzed Sonogashira Coupling of N-Tosyl Aryltriazenes. [Link]

- European Patent No. EP3752488A1. (2021). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)

-

Ghosh, A., & Sies, H. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2917–2934. [Link]

-

Smith, M. B. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. European journal of organic chemistry, 2017(48), 7116–7132. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

-

Kirby, A. J., & Younas, M. (1970). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic, 510-513. [Link]

-

YouTube. Nucleophilic Aromatic Substitution. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- U.S. Patent No. US10017491B2. (2018).

-

Tang, T., Fei, X. D., Ge, Z. Y., Chen, Z., Zhu, Y. M., & Ji, S. J. (2013). Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. The Journal of organic chemistry, 78(7), 3170–3175. [Link]

- Chinese Patent No. CN102020589B. (2013).

-

Owusu, F. A., & Kassim, A. M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23933–23940. [Link]

-

YouTube. nucleophilic aromatic substitutions. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

Sources

- 1. 405939-59-5|tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 2. tert-butyl N-(5-bromo-6-chloropyridin-3-yl)carbamate | CAS:405939-59-5 | Atomaxchem [en.atomaxchem.com]

- 3. aceschem.com [aceschem.com]

- 4. EP1368287B1 - Process for a homogeneously catalyzed c-c coupling reaction - Google Patents [patents.google.com]

- 5. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester | C10H13ClN2O2 | CID 7330593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 405939-59-5 | (5-Bromo-6-chloro-pyridin-3-yl)-carbamic acid tert-butyl ester - Synblock [synblock.com]

Methodological & Application

A Strategic Guide to the Synthesis of Substituted Aminopyridines from tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate

This comprehensive guide details the strategic synthesis of substituted aminopyridines, valuable scaffolds in medicinal chemistry, utilizing the versatile starting material, tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate. This document provides an in-depth analysis of chemoselective functionalization strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, followed by the final deprotection step. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities.

Introduction: The Significance of Substituted Aminopyridines

Substituted aminopyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases. Their prevalence in drug discovery is attributed to their ability to act as bioisosteres for other aromatic systems, their capacity for hydrogen bonding, and their tunable electronic and steric properties, which allow for the fine-tuning of pharmacological activity and pharmacokinetic profiles. The strategic derivatization of the aminopyridine core is therefore a critical endeavor in the pursuit of novel and effective therapeutics.

The starting material, tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate, offers a unique platform for the synthesis of a diverse library of substituted aminopyridines. The presence of two distinct halogen atoms at positions C5 (bromo) and C6 (chloro) allows for orthogonal or sequential functionalization, providing a powerful tool for controlling the introduction of various substituents. The tert-butoxycarbonyl (Boc) protecting group on the C3-amino functionality ensures its stability during the initial synthetic transformations and allows for its facile deprotection in the final step to reveal the desired aminopyridine.

Strategic Overview: A Roadmap to Derivatization

The synthetic utility of tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate lies in the differential reactivity of the C-Br and C-Cl bonds. This allows for a strategic and controlled approach to the synthesis of di-substituted aminopyridines. The general workflow involves the selective functionalization of one halogen, followed by a subsequent reaction at the other halogen, and finally, the deprotection of the Boc group.

Figure 1. A generalized workflow for the synthesis of substituted aminopyridines.

This guide will focus on three key palladium-catalyzed cross-coupling reactions for the functionalization of the C-Br bond—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—and nucleophilic aromatic substitution (SNAr) for the functionalization of the C-Cl bond. The final step of Boc deprotection under acidic conditions will also be detailed.

Section 1: Chemoselective Functionalization via Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 5-position of the pyridine ring is generally more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 6-position. This difference in reactivity allows for the selective functionalization of the C5 position using a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[1][2] In the context of our starting material, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position.

Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the new C-C bond and regenerate the active catalyst.

Figure 2. The catalytic cycle of the Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate with phenylboronic acid.

Materials:

-

tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Degassed water

-

Schlenk flask or sealed reaction vial

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate (1.0 equiv), phenylboronic acid (1.2 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv).

-

Add 1,4-dioxane and degassed water to the flask in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of the starting material).

-

Stir the reaction mixture vigorously and heat to 100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

| Reagent/Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ / SPhos | A common and effective catalyst system for Suzuki couplings of heteroaryl halides. |

| Base | K₃PO₄ | A moderately strong base that is effective in promoting transmetalation. |

| Solvent | 1,4-Dioxane/H₂O | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |

| Temperature | 100 °C | Provides sufficient thermal energy to drive the reaction to completion. |

| Atmosphere | Inert (Ar or N₂) | Prevents the oxidation and deactivation of the palladium catalyst. |

Table 1. Optimized conditions for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This reaction allows for the introduction of a wide array of primary and secondary amines at the C5 position of the pyridine ring. Studies on the chemoselective functionalization of similar dihalopyridines have shown that under palladium catalysis, amination occurs preferentially at the C-Br bond.[4]

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol provides a general procedure for the Buchwald-Hartwig amination of tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate with morpholine.

Materials:

-

tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Schlenk flask or sealed reaction vial

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

-

Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

-

Add tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

-

Seal the flask and heat the reaction mixture to 100-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

| Reagent/Parameter | Condition | Rationale |

| Catalyst | Pd₂(dba)₃ / XPhos | A highly active catalyst system for the amination of aryl bromides. |

| Base | NaOtBu | A strong, non-nucleophilic base that facilitates the deprotonation of the amine. |

| Solvent | Toluene | A common non-polar solvent for Buchwald-Hartwig reactions. |

| Temperature | 100-110 °C | Ensures a reasonable reaction rate. |

| Atmosphere | Inert (Ar or N₂) | Essential for catalyst stability. |

Table 2. Optimized conditions for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5] This reaction provides a direct route to the introduction of alkynyl groups at the C5 position.

Protocol 3: Sonogashira Coupling with Phenylacetylene

This protocol outlines a general procedure for the Sonogashira coupling of tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate with phenylacetylene.

Materials:

-

tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Schlenk flask or sealed reaction vial

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

-

Add the anhydrous solvent (THF or DMF) and triethylamine (2.0 equiv).

-

Add phenylacetylene (1.2 equiv) dropwise.

-

Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography.

| Reagent/Parameter | Condition | Rationale |

| Catalyst | PdCl₂(PPh₃)₂ / CuI | The classic catalyst system for Sonogashira couplings. |

| Base | Et₃N | Acts as both a base and a solvent in some cases. |

| Solvent | THF or DMF | Aprotic polar solvents that are suitable for this reaction. |

| Temperature | RT to 70 °C | The reaction often proceeds at room temperature, but gentle heating can increase the rate. |

| Atmosphere | Inert (Ar or N₂) | Protects the catalysts from deactivation. |

Table 3. Optimized conditions for the Sonogashira coupling.

Section 2: Functionalization of the C6-Position via Nucleophilic Aromatic Substitution (SNAr)

Following the selective functionalization of the C5-position, the remaining chloro-substituent at the C6-position can be displaced via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine ring nitrogen activates the C6 position (ortho to the nitrogen) towards nucleophilic attack.[6] This allows for the introduction of various nucleophiles, such as amines and alcohols.

Reaction Principle: The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride).

Figure 3. The addition-elimination mechanism of nucleophilic aromatic substitution.

Protocol 4: Nucleophilic Aromatic Substitution with a Primary Amine

This protocol describes a general procedure for the SNAr reaction of a C5-functionalized tert-butyl (6-chloropyridin-3-yl)carbamate with a primary amine.

Materials:

-

C5-functionalized tert-butyl (6-chloropyridin-3-yl)carbamate

-

Primary amine (e.g., benzylamine)

-

A base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (optional, depending on the amine)

-

A high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

-

Sealed reaction vial or microwave reactor

Procedure:

-

To a sealed vial, add the C5-functionalized starting material (1.0 equiv) and the primary amine (1.5-2.0 equiv).

-

If the amine salt is used or if the amine is not a strong enough base, add a base like K₂CO₃ (2.0 equiv).

-

Add the solvent (DMSO or DMF).

-

Seal the vial and heat the reaction mixture to 120-150 °C. The reaction can also be performed in a microwave reactor for shorter reaction times.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Section 3: Final Deprotection of the Boc Group

The final step in the synthesis of the target substituted aminopyridines is the removal of the Boc protecting group. This is typically achieved under acidic conditions, which cleave the carbamate to release the free amine.[7][8]

Protocol 5: Acidic Deprotection of the Boc Group

This protocol provides a standard procedure for the deprotection of the Boc group using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Materials:

-

Boc-protected substituted aminopyridine

-

Trifluoroacetic acid (TFA) or a solution of HCl in 1,4-dioxane (e.g., 4 M)

-

Dichloromethane (DCM) or 1,4-dioxane

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the Boc-protected aminopyridine in DCM or 1,4-dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (5-10 equivalents) or the HCl solution in dioxane (excess).

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to obtain the free amine.

| Reagent | Solvent | Temperature | Typical Reaction Time |

| TFA | DCM | 0 °C to RT | 1-2 hours |

| 4M HCl in Dioxane | Dioxane | RT | 1-4 hours |

Table 4. Common conditions for Boc deprotection.

Conclusion

The strategic functionalization of tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate provides a versatile and efficient platform for the synthesis of a wide array of substituted aminopyridines. The chemoselective nature of palladium-catalyzed cross-coupling reactions at the C5-bromo position, coupled with the propensity of the C6-chloro position to undergo nucleophilic aromatic substitution, allows for a controlled and stepwise introduction of diverse functionalities. The final acidic deprotection of the Boc group yields the desired aminopyridine products. The protocols and strategies outlined in this guide are intended to serve as a valuable resource for researchers in the design and execution of synthetic routes towards novel and medicinally relevant aminopyridine derivatives.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Li, L., Zhao, S., Joshi-Pangu, A., Diane, M., & Biscoe, M. R. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(40), 14027–14030. [Link]

-

Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. [Video]. YouTube. [Link]

-

NPTEL-NOC IITM. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 15). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

Hould, D., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. The Journal of Organic Chemistry, 72(11), 4277–4280. [Link]

-

Hould, D., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Choy, J., et al. (2021). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 12(11), 1775–1781. [Link]

-

Choy, J., et al. (2021). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central. Retrieved from [Link]

-

Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Mosrin, M., Bresser, T., & Knochel, P. (2009). Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine. Organic Letters, 11(15), 3406–3409. [Link]

-

Nikishkin, N. I., et al. (2012). Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(iii)-selective extractants. Organic & Biomolecular Chemistry, 10(28), 5443–5451. [Link]

-

Singh, R. P., & Verma, S. (2023). Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. RSC Advances, 13(46), 32415–32422. [Link]

-

PubChem. (n.d.). 5-Amino-2-bromo-3-chloropyridine. Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Dong, X., & Han, Y. (2016). Palladium-Catalyzed 6-Endo Selective Alkyl-Heck Reactions: Access to 5-Phenyl-1,2,3,6-Tetrahydropyridine Derivatives. Organic Letters, 18(15), 3774–3777. [Link]

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

-

Zhang, C., et al. (1999). Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling of aryl chlorides with arylboronic acids. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]

-

Yin, J., & Buchwald, S. L. (2000). A Catalytic System for the Suzuki Cross-Coupling of Aryl Bromides with Phenylboronic Acid. Organic Letters, 2(8), 1101–1104. [Link]

-

Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

-

Albrecht, S., Defoin, A., & Tarnus, C. (2006). A direct preparation of O-substituted hydroxylamines from alcohols. Synthesis, 2006(10), 1635–1638. [Link]

-

Spyropoulos, C., & Kokotos, C. G. (2014). In a practical one-pot synthesis of ureas, Boc-protected amines are transformed into nonsymmetrical and symmetrical disubstituted and trisubstituted ureas via in situ generation of isocyanates utilizing 2-chloropyridine and trifluoromethanesulfonyl anhydride. The Journal of Organic Chemistry, 79(10), 4477–4483. [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O), H2SO4). Retrieved from [Link]

-

sioc-journal.cn. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Retrieved from [Link]

-

YouTube. (2023, April 13). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Retrieved from [Link]

-

MDPI. (2011, December 5). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). Retrieved from [Link]

-

ACS Publications. (2026, January 19). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. Retrieved from [Link]

-

ResearchGate. (n.d.). A simple and eco-sustainable method for the O-. Retrieved from [Link]

-

Chalmers Research. (2022, November 16). Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. Retrieved from [Link]

-

ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

YouTube. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

-

ACS Publications. (2021, February 1). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. Retrieved from [Link]

-

ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

-

PMC. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly selective palladium-catalyzed aminocarbonylation and cross-coupling reactions on a cavitand scaffold. Retrieved from [Link]

-

PMC. (n.d.). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Retrieved from [Link]

Sources

- 1. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Regioselective reactions of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate

An Application Guide to the Regioselective Functionalization of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the regioselective reactions involving tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate, a highly versatile building block in modern synthetic and medicinal chemistry. We delve into the underlying principles governing the differential reactivity of the C5-bromo and C6-chloro positions. Detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—are presented, demonstrating the preferential functionalization of the C-Br bond. Furthermore, we explore the orthogonal reactivity of the remaining C-Cl bond via Nucleophilic Aromatic Substitution (SNAr), enabling a powerful sequential functionalization strategy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of complex, polysubstituted pyridine derivatives.

Introduction: The Strategic Value of a Dihalogenated Pyridine Scaffold

The pyridine nucleus is a privileged scaffold in pharmaceuticals, agrochemicals, and materials science. Among the myriad of pyridine-based building blocks, tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate (CAS 405939-59-5) stands out for its pre-installed functional handles, which allow for controlled, stepwise elaboration.[1][2] Its structure features a Boc-protected amine, which directs and modulates reactivity, and two distinct halogen atoms at the C5 and C6 positions, setting the stage for regioselective transformations.

The ability to selectively address one halogen in the presence of the other is paramount for efficient molecular construction. This guide elucidates the chemical logic that dictates this selectivity and provides actionable protocols to exploit it.

Caption: Structure and key reactive sites of the title compound.

The Principle of Regioselectivity: A Tale of Two Halogens

The synthetic utility of this dihalopyridine hinges on the differential reactivity of the carbon-bromine and carbon-chlorine bonds. The observed regioselectivity is primarily dictated by the mechanism of the chosen reaction class.

Palladium-Catalyzed Cross-Coupling: A Matter of Kinetics

In palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig, the catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3] This step is often rate-determining. The relative rates of oxidative addition for aryl halides follow the trend: C-I > C-Br > C-Cl.[3] This is a direct consequence of bond dissociation energies (BDE), where the C-Br bond is significantly weaker than the C-Cl bond.

Therefore, under standard cross-coupling conditions, the palladium catalyst will selectively insert into the C5-Br bond, leaving the C6-Cl bond intact for subsequent transformations. This kinetic preference provides a reliable and predictable route to C5-functionalized products.[4]

Nucleophilic Aromatic Substitution (SNAr): An Electronic Game

The C6-chloro position, while less reactive in cross-coupling, is electronically primed for Nucleophilic Aromatic Substitution (SNAr). Its position ortho to the electron-withdrawing pyridine nitrogen atom polarizes the C-Cl bond and stabilizes the negatively charged Meisenheimer complex intermediate formed upon nucleophilic attack.[5] This makes the C6 position susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides, thiolates), a reaction that does not typically occur at the C5-bromo position under the same conditions.

This orthogonal reactivity is the cornerstone of the scaffold's utility, allowing for a two-stage functionalization strategy.

Caption: Decision tree for regioselective functionalization.

Application Protocols: Palladium-Catalyzed Reactions at C5

The following protocols are designed as robust starting points for the selective functionalization of the C5-bromo position. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling: C-C Bond Formation

This reaction is a cornerstone of modern organic synthesis for creating biaryl structures.[6][7] The choice of a phosphine ligand is crucial for achieving high efficiency, with bulky, electron-rich ligands often providing the best results.[8]

| Parameter | Recommended Condition |

| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) |

| Ligand | SPhos (4 mol%) or XPhos (4 mol%) |

| Base | K₃PO₄ (2.0 - 3.0 equiv) or Cs₂CO₃ (2.0 equiv) |

| Boron Reagent | Aryl/heteroaryl boronic acid or ester (1.1 - 1.5 equiv) |

| Solvent | 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) |

| Temperature | 80 - 110 °C |

| Reaction Time | 4 - 24 hours |

Detailed Protocol:

-

To a flame-dried reaction vessel, add tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Seal the vessel with a septum, and purge with argon for 10-15 minutes.

-

In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the reaction solvent (e.g., 1,4-Dioxane).

-

Add the degassed solvent to the reaction vessel, followed by the catalyst solution and degassed water (if applicable).

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the C5-aryl-6-chloropyridine derivative.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira reaction provides a powerful method for installing alkyne moieties.[9] It is co-catalyzed by palladium and copper(I), with the copper facilitating the transmetalation of the acetylide.[10][11]

| Parameter | Recommended Condition |

| Palladium Precatalyst | PdCl₂(PPh₃)₂ (2-5 mol%) |

| Copper Co-catalyst | CuI (4-10 mol%) |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2.0 - 4.0 equiv) |

| Alkyne | Terminal Alkyne (1.2 - 2.0 equiv) |

| Solvent | THF or DMF |

| Temperature | 25 - 80 °C |

| Reaction Time | 2 - 16 hours |

Detailed Protocol:

-

To a flame-dried Schlenk flask, add tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF (or DMF) and the amine base (e.g., Et₃N, 3.0 equiv) via syringe.

-

Add the terminal alkyne (1.5 equiv) dropwise at room temperature.

-

Stir the mixture at the desired temperature (e.g., 60 °C) and monitor by TLC.

-

Upon completion, cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse the pad with ethyl acetate.

-

Concentrate the filtrate and partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by flash column chromatography to afford the C5-alkynyl-6-chloropyridine derivative.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction enables the formation of C-N bonds, a critical transformation in pharmaceutical synthesis.[12][13] The choice of base and ligand is highly dependent on the nature of the amine coupling partner.[14]

| Parameter | Recommended Condition |

| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |

| Ligand | XPhos, RuPhos, or BrettPhos (2-8 mol%) |

| Base | NaOt-Bu (for primary/secondary alkylamines, anilines) or Cs₂CO₃ (for amides, less nucleophilic amines) (1.4 - 2.5 equiv) |

| Amine | Primary or secondary amine, amide, or heterocycle (1.1 - 1.5 equiv) |

| Solvent | Toluene, 1,4-Dioxane, or CPME |

| Temperature | 80 - 120 °C |

| Reaction Time | 6 - 24 hours |

Detailed Protocol:

-

In a glovebox or under a strong flow of argon, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOt-Bu).

-

Add tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate (1.0 equiv) and the amine coupling partner (1.2 equiv).

-

Add the anhydrous solvent (e.g., Toluene) and seal the tube.

-

Remove the tube from the glovebox and place it in a preheated oil bath (e.g., 110 °C).

-

Stir vigorously for the required time, monitoring by LC-MS.

-

Cool the reaction to room temperature, dilute with an appropriate solvent like CH₂Cl₂ or EtOAc, and quench carefully with saturated aqueous NH₄Cl.

-

Separate the layers and extract the aqueous phase.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to obtain the C5-amino-6-chloropyridine derivative.

Leveraging Orthogonal Reactivity: Sequential Functionalization

The true synthetic power of tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate is realized through sequential reactions. After selectively functionalizing the C5-position via a palladium-catalyzed cross-coupling, the C6-chloro group becomes a handle for a subsequent SNAr reaction.

Caption: Workflow for sequential C5 and C6 functionalization.

General Protocol for SNAr at C6:

-

Dissolve the C5-functionalized-6-chloropyridine intermediate (1.0 equiv) in a polar aprotic solvent like DMF or DMSO.

-

Add a base if required (e.g., K₂CO₃, Cs₂CO₃ for phenols or amines; NaH for alcohols).

-

Add the nucleophile (e.g., a secondary amine, sodium methoxide, or sodium thiophenoxide) (1.5 - 3.0 equiv).

-

Heat the reaction mixture (60 - 140 °C) until the starting material is consumed (monitor by TLC/LC-MS).

-

Cool the reaction and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Perform standard aqueous workup, dry the organic layer, and concentrate.

-

Purify by column chromatography or recrystallization to yield the fully substituted pyridine.

References

-

PubChem. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. National Center for Biotechnology Information. [Link]

-

Garg, N. K., et al. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society. [Link]

-

Schoenebeck, F., et al. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society. [Link]

-

Hartwig, J. F., et al. Regioselective 2-Amination of Polychloropyrimidines. Organic Letters. [Link]

-

Garg, N. K., et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. ACS Catalysis. [Link]

-

Sci-Hub. Regioselective 2-Amination of Polychloropyrimidines. Providing access to the full text. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

Spivey, A. C., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

- Google Patents.

-

ResearchGate. Amination of Aminopyridines via η6-Coordination Catalysis. [Link]

-

White Rose Research Online. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. [Link]

-

ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

PubMed. Regioselective entry to bromo-gamma-hydroxybutenolides. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-